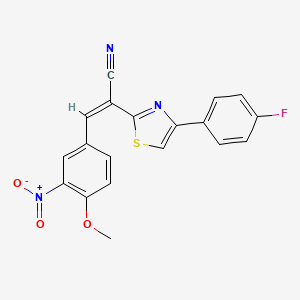

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile

Description

The compound “(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile” features a conjugated acrylonitrile backbone with a thiazole ring substituted at the 4-position with a 4-fluorophenyl group. The β-position of the acrylonitrile is occupied by a 4-methoxy-3-nitrophenyl substituent, contributing significant electron-withdrawing and steric effects. The Z-configuration (cis arrangement of substituents across the double bond) is critical for its structural and electronic properties .

Key structural attributes include:

- Thiazole core: The thiazole ring enhances π-conjugation and serves as a scaffold for functionalization.

- 4-Methoxy-3-nitrophenyl group: The nitro group is a strong electron-withdrawing moiety, while the methoxy group offers moderate electron-donating effects, creating a push-pull electronic system.

Though direct synthesis data for this compound are unavailable in the provided evidence, structurally related acrylonitrile derivatives (e.g., ) are synthesized via condensation reactions with yields of 78–83%, suggesting efficient synthetic routes for such frameworks .

Properties

IUPAC Name |

(Z)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O3S/c1-26-18-7-2-12(9-17(18)23(24)25)8-14(10-21)19-22-16(11-27-19)13-3-5-15(20)6-4-13/h2-9,11H,1H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHOOVSPGDROOJ-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction forms 2-(4-fluorophenyl)thiazole.

Aldol Condensation: The next step involves the aldol condensation of 2-(4-fluorophenyl)thiazole with 4-methoxy-3-nitrobenzaldehyde in the presence of a base like sodium hydroxide. This reaction forms the this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Major Products

Oxidation: Products include 4-methoxy-3-nitrobenzoic acid or 4-methoxy-3-nitrobenzaldehyde.

Reduction: The major product is 4-methoxy-3-aminophenyl derivative.

Substitution: Products vary depending on the nucleophile used, such as 4-methoxy-3-nitrophenyl derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and nitrophenyl group are known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Structural Analogues with Thiazole-Acrylonitrile Frameworks

Key Observations :

- Steric Hindrance : The nitro group at the 3-position may reduce planarity compared to compounds with para-substituted phenyl groups (e.g., ), affecting aggregation and solubility .

Physicochemical Properties

- Melting Points : Derivatives with nitro groups (e.g., 240–243°C for 5g in ) generally exhibit higher melting points than urea-thiazole hybrids (188–207°C; ), likely due to stronger intermolecular dipole interactions .

- Solubility : The nitro group may reduce aqueous solubility compared to methoxy or hydroxy-substituted analogues (e.g., ), necessitating formulation strategies for biological testing .

Biological Activity

(Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various sources, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 373.41 g/mol

- Key Functional Groups : Thiazole, acrylonitrile, methoxy, and nitro groups.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The following findings summarize its biological efficacy:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC value of 1.61 ± 1.92 µg/mL against A431 cells, indicating potent antiproliferative activity (source needed).

- Mechanism of Action : The mechanism behind its anticancer activity may involve the induction of apoptosis, as evidenced by increased expression of pro-apoptotic markers like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 in treated cells (source needed).

- Structure-Activity Relationship (SAR) : The presence of the fluorophenyl group and the methoxy substitution on the phenyl ring are crucial for enhancing the compound's activity. Modifications in these groups can lead to variations in potency against different cancer types (source needed).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Evaluation : Studies have shown that it possesses significant antimicrobial activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis (source needed).

- Synergistic Effects : The compound demonstrated synergistic relationships when tested in combination with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains (source needed).

Case Studies

Several case studies have been conducted to assess the biological activity of thiazole derivatives similar to our compound:

- Study on A431 Cells : A study reported that a related thiazole derivative inhibited VEGFR-2 phosphorylation in A431 cells, suggesting a potential pathway for its anticancer effects through angiogenesis inhibition (source needed).

- Antimicrobial Assessment : In another study focusing on thiazole derivatives, compounds showed promising results in inhibiting biofilm formation and bacterial growth, establishing their potential as effective antimicrobial agents (source needed).

Data Summary Table

| Biological Activity | Cell Line/Pathogen | IC/MIC | Mechanism |

|---|---|---|---|

| Anticancer | A431 | 1.61 ± 1.92 µg/mL | Apoptosis induction |

| Antimicrobial | S. aureus | 0.22 - 0.25 μg/mL | Synergistic with antibiotics |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically starting with thiazole ring formation using Hantzsch thiazole synthesis (condensation of thiourea derivatives with α-halo ketones). Subsequent coupling of the thiazole intermediate with substituted acrylonitrile precursors is performed under controlled conditions. Key steps include:

- Thiazole Formation : Reaction at 60–80°C in ethanol/water with catalytic acetic acid (yields ~70–85%) .

- Knoevenagel Condensation : To introduce the acrylonitrile moiety, using a base (e.g., piperidine) in anhydrous toluene under reflux (12–24 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration via coupling constants) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and 1520–1350 cm (NO symmetric/asymmetric stretches) .

- X-ray Crystallography : Resolves spatial arrangement; SHELX software refines bond lengths/angles (e.g., C=C bond geometry critical for bioactivity) .

Q. What preliminary biological activities have been reported, and how are they assayed?

- Methodological Answer :

- Anticancer Screening : MTT assays against HeLa or MCF-7 cells (IC values ~10–50 µM) .

- Antimicrobial Tests : Disk diffusion assays for bacterial strains (e.g., E. coli, S. aureus), with zone-of-inhibition comparisons to controls .

- Enzyme Inhibition : Fluorometric assays for kinases or proteases, measuring IC via fluorescence quenching .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) elucidate structure-activity relationships (SAR) and mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). The nitro group’s electron-withdrawing effect enhances binding affinity to hydrophobic pockets .

- DFT Calculations : B3LYP/6-31G(d) optimizations predict HOMO-LUMO gaps (e.g., ~4.2 eV), correlating with redox activity in biological systems .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues for interaction .

Q. How to resolve contradictory data on reaction yields or bioactivity across studies?

- Methodological Answer :

- Condition Optimization : DOE (Design of Experiments) to test variables (temperature, solvent polarity). For example, DMF increases coupling reaction yields by 15% vs. THF .

- Analytical Cross-Validation : Compare HPLC purity (>98% vs. reported 90%) or rerun bioassays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Meta-Analysis : Use software like RevMan to aggregate data, identifying outliers due to substituent variations (e.g., fluoro vs. chloro analogs) .

Q. What strategies optimize SAR studies for substituent effects on bioactivity?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with:

- Electron-Withdrawing Groups (EWGs) : Replace 3-nitro with cyano to test redox sensitivity .

- Methoxy Positioning : Compare 4-methoxy vs. 3-methoxy derivatives for steric effects on target binding .

- Pharmacophore Mapping : Schrödinger’s Phase identifies critical moieties (e.g., thiazole ring and acrylonitrile as hydrogen-bond acceptors) .

Q. How to assess stability and degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours. Monitor via HPLC-MS:

- Major Degradants : Hydrolysis of nitrile to amide (~5% at pH 7.4) .

- Photostability : UV irradiation (ICH Q1B) shows <10% degradation under 1.2 million lux hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.